![molecular formula C12H17ClN4 B1518751 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1172793-82-6](/img/structure/B1518751.png)
1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride
Overview
Description
“1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride” is a chemical compound with the molecular formula C12H17ClN4 and a molecular weight of 252.74 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride” consists of a pyrazole ring attached to a benzyl group with a dimethylamino substituent .Chemical Reactions Analysis
While specific chemical reactions involving “1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride” are not available, compounds with similar structures, such as 4-(Dimethylamino)benzylamine, undergo various reactions including free radical bromination and nucleophilic substitution .Scientific Research Applications
Chemiluminescence in Bioanalysis
4-Dimethylaminobenzylamine: , a related compound, has been utilized as a sensitive chemiluminescence derivatization reagent for the quantification of 5-hydroxyindoles in human platelet-poor plasma . This application is crucial for clinical and pharmacological studies where accurate measurement of bioactive compounds is required.
Synthesis of Pharmacologically Active Diazines
The compound’s structural motif is found in diazine alkaloids —important two-nitrogen-containing compounds in nature. These diazines are central to a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, and antiallergic activities . The pyrazole ring of the compound can be seen as a bioisostere for the diazine ring, suggesting potential in these areas.
Catalysis in Selective Oxidation
4-N,N-Dimethylaminopyridine (DMAP): , which shares a similar dimethylamino functional group, has been used as a catalyst for the selective oxidation of methyl aromatics. This indicates that our compound could potentially serve as a catalyst in organic synthesis, leveraging the dimethylamino group’s electron-donating properties to enhance reaction rates .
Organic Building Blocks
The compound can serve as an organic building block in the synthesis of more complex molecules. Its structure contains both an amine and a benzyl group, which are versatile functional groups in organic chemistry, allowing for a variety of chemical modifications .
properties
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methyl]pyrazol-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.ClH/c1-15(2)11-5-3-10(4-6-11)9-16-12(13)7-8-14-16;/h3-8H,9,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAFWPLXGYWCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2C(=CC=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.